molecular formula C10H8N2O3 B13249106 5-(3-Hydroxyphenoxy)-1,2-dihydropyrimidin-2-one

5-(3-Hydroxyphenoxy)-1,2-dihydropyrimidin-2-one

Cat. No.: B13249106
M. Wt: 204.18 g/mol
InChI Key: NCZFGPHXQQHWBX-UHFFFAOYSA-N
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Description

5-(3-Hydroxyphenoxy)-1,2-dihydropyrimidin-2-one is a compound that belongs to the class of dihydropyrimidinones This compound is characterized by the presence of a hydroxyphenoxy group attached to the pyrimidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Hydroxyphenoxy)-1,2-dihydropyrimidin-2-one typically involves the condensation of 3-hydroxyphenol with a suitable pyrimidinone precursor. One common method involves the reaction of 3-hydroxyphenol with 2-chloropyrimidin-4-one in the presence of a base such as sodium hydride in dimethylformamide (DMF) as a solvent. The reaction is carried out under an inert atmosphere, typically argon, and heated to around 125°C for 24 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(3-Hydroxyphenoxy)-1,2-dihydropyrimidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The pyrimidinone ring can be reduced to form a dihydropyrimidine derivative.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

5-(3-Hydroxyphenoxy)-1,2-dihydropyrimidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Hydroxyphenoxy)-1,2-dihydropyrimidin-2-one involves its interaction with specific molecular targets. The hydroxyphenoxy group can interact with enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anti-tumor effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Hydroxyphenoxy)-1,2-dihydropyrimidin-2-one is unique due to its combination of a hydroxyphenoxy group with a dihydropyrimidinone ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

5-(3-hydroxyphenoxy)-1H-pyrimidin-2-one

InChI

InChI=1S/C10H8N2O3/c13-7-2-1-3-8(4-7)15-9-5-11-10(14)12-6-9/h1-6,13H,(H,11,12,14)

InChI Key

NCZFGPHXQQHWBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=CNC(=O)N=C2)O

Origin of Product

United States

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